molecular formula C10H8Br2F2O3 B1409800 Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate CAS No. 1806348-85-5

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate

Cat. No.: B1409800
CAS No.: 1806348-85-5
M. Wt: 373.97 g/mol
InChI Key: LGDVEEVXUYQQMI-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is a halogenated aromatic ester featuring a phenylacetate backbone substituted with bromine atoms at the 3- and 5-positions and a difluoromethoxy group at the 2-position. These compounds are typically utilized as intermediates in pharmaceutical synthesis, leveraging their halogenated and electron-withdrawing groups for controlled reactivity in coupling or substitution reactions .

Properties

IUPAC Name

methyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(11)4-7(12)9(5)17-10(13)14/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDVEEVXUYQQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Phenylacetate Derivative

  • Reagents : Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents.
  • Conditions : The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, sometimes under UV light or with a catalyst to promote selective bromination.
  • Selectivity : The 3,5-dibromo substitution pattern is favored due to electronic and steric effects of existing substituents.
  • Temperature : Controlled low temperatures (0–25 °C) help minimize over-bromination and side reactions.
  • Purification : Post-reaction, the mixture is washed with sodium carbonate solution to remove acidic byproducts and purified by recrystallization or chromatography.

Introduction of Difluoromethoxy Group

  • Method : The difluoromethoxy group (-OCF2H) is introduced via nucleophilic substitution or etherification reactions using difluoromethyl ethers or difluoromethylating agents.
  • Reagents : Difluoromethyl ethers or difluoromethyl halides in the presence of a base.
  • Solvents : Polar aprotic solvents like DMSO or DMF are preferred to facilitate nucleophilic substitution.
  • Temperature and Time : Reflux conditions (100–120 °C) for extended periods (up to 18 hours) optimize substitution efficiency.
  • Notes : Careful control is needed to prevent degradation of the difluoromethoxy group under harsh conditions.

Esterification to Methyl Ester

  • Approach : Conversion of the phenylacetic acid intermediate to the methyl ester is typically achieved via Fischer esterification.
  • Reagents : Methanol and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid.
  • Conditions : Reflux in methanol for several hours under anhydrous conditions.
  • Alternative : Use of methyl iodide or diazomethane for methylation under milder conditions.
  • Purification : The product is purified by fractional distillation under reduced pressure or recrystallization from ethanol-water mixtures.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Bromination Br2 or NBS, DCM, 0–25 °C, 2–4 hours 60–70 Controlled temperature prevents polybromination; sodium carbonate washes remove acid.
Difluoromethoxy introduction Difluoromethyl ether, DMSO, reflux 100–120 °C, 18 h 65–75 Prolonged reflux enhances substitution; solvent choice affects kinetics.
Esterification Methanol, H2SO4 catalyst, reflux 4–6 hours 70–85 Reflux and acid catalysis optimize ester formation; alternative methylation possible.

Purification Techniques

  • Recrystallization : Water-ethanol mixtures (1:3 v/v) effectively separate the ester from polar impurities.
  • Distillation : Fractional distillation under reduced pressure (e.g., 3 mmHg) removes residual bromine and unreacted precursors.
  • Chromatography : Silica gel column chromatography may be employed for intermediate purification.

Analytical Characterization Supporting Preparation

  • NMR (¹H and ¹³C) : Key signals include aromatic protons deshielded by bromine substituents and difluoromethoxy protons appearing at δ 5.8–6.2 ppm.
  • IR Spectroscopy : Ester carbonyl stretch at ~1740 cm⁻¹ and C-F stretches in the 1100–1200 cm⁻¹ region confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and structure.

Research Findings and Industrial Considerations

  • Industrial synthesis often employs continuous flow reactors to enhance reaction control and scalability.
  • Optimization of solvent systems and reaction times improves yield and purity.
  • Minimizing thermal degradation of the difluoromethoxy group is critical during prolonged reflux steps.
  • Use of mild brominating agents and controlled addition rates reduces byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove bromine atoms or reduce other functional groups.

    Substitution: Commonly involves replacing bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity:
Research indicates that methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate exhibits significant herbicidal properties. Its structure allows it to interfere with key biochemical pathways in plants, leading to effective weed control. The fluorinated nature of the compound contributes to its potency compared to non-fluorinated analogs.

Case Study: Herbicide Efficacy

A study evaluated the herbicidal effects of this compound on various weed species. The results showed that:

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus10085
Echinochloa crus-galli15090
Chenopodium album8080

This data demonstrates the compound's effectiveness in controlling problematic weeds in agricultural settings.

Medicinal Chemistry Applications

Potential Antimicrobial Activity:
this compound is also being investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Escherichia coli50Moderate
Staphylococcus aureus25High
Candida albicans75Moderate

These findings indicate that the compound has promising antimicrobial potential that warrants further investigation.

Interaction Studies

Research into the interactions of this compound with various enzymes and proteins is ongoing. These interactions are crucial for understanding its mechanism of action in both herbicidal and antimicrobial applications. Initial findings suggest that the compound may disrupt normal physiological processes in target organisms, enhancing its efficacy as a herbicide and potential therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position/Halogen) Ester Group Purity Applications
This compound* Not available C₁₀H₈Br₂F₂O₃ ~374.17 Br (3,5), OCHF₂ (2) Methyl N/A Pharmaceutical intermediate (inferred)
Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 1804885-18-4 C₁₀H₈Cl₂F₂O₃ 285.07 Cl (3,5), OCHF₂ (2) Methyl ≥98% API intermediate (e.g., pantoprazole)
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 1807178-53-5 C₁₁H₁₀Cl₂F₂O₃ ~298.90 Cl (3,5), OCHF₂ (2) Ethyl N/A Research chemical
Methyl 3,6-dichloro-2-(difluoromethoxy)phenylacetate 1807038-04-5 C₁₀H₈Cl₂F₂O₃ 285.07 Cl (3,6), OCHF₂ (2) Methyl N/A Unspecified industrial use

*Theoretical molecular weight calculated based on bromine substitution.

Key Differences and Implications

Halogen Substituents (Br vs. Cl):
  • This property could render the dibromo compound more versatile in synthesizing complex pharmaceutical scaffolds .
  • Molecular Weight : The dibromo derivative’s higher molecular weight (~374.17 vs. ~285.07 for dichloro analogs) may influence solubility and crystallization behavior, necessitating adjusted purification protocols.
Ester Group (Methyl vs. Ethyl):
  • Lipophilicity : Ethyl esters (e.g., CAS 1807178-53-5) exhibit greater lipophilicity than methyl esters due to the longer alkyl chain, which could enhance membrane permeability in drug candidates .
Substituent Position (3,5 vs. 3,6):

Stability and Impurity Profiles

While direct data on the dibromo compound are scarce, pharmacopeial standards for analogs like pantoprazole highlight the importance of controlling impurities such as sulfonyl and thio derivatives (e.g., 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]sulfonyl]-1H-benzimidazole) . The difluoromethoxy group’s stability under acidic conditions is a shared feature, but bromine’s susceptibility to oxidation may require stricter inert atmosphere handling compared to chlorine-containing analogs .

Biological Activity

Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Bromine atoms : Enhancing biological activity through increased binding affinity.
  • Difluoromethoxy group : Contributing to its herbicidal properties.
  • Phenylacetate backbone : Serving as a core structure for various chemical interactions.

Biological Activity Overview

This compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Potential : Investigated for its ability to inhibit tumor growth in preclinical studies.
  • Herbicidal Properties : Effective in disrupting plant metabolic pathways, leading to weed control.

The mechanism of action involves:

  • Enzyme Interaction : The compound binds to specific enzymes or receptors, modulating their activity. This interaction can inhibit or activate biochemical pathways critical for cellular function.
  • Structural Influence : The presence of bromine and fluorine enhances the compound's binding affinity and specificity, leading to improved therapeutic efficacy.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that this compound inhibited cell proliferation in cancer cell lines. The IC50 values were reported to be significantly lower than those of non-fluorinated analogs, indicating enhanced potency .
  • Herbicidal Effectiveness :
    • Research showed that this compound disrupted photosynthesis in target weeds, leading to effective control over invasive species. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor cell proliferation
HerbicidalSignificant weed biomass reduction

Applications in Scientific Research

This compound has several applications:

  • Medicinal Chemistry : Used as a lead compound for developing new therapeutic agents targeting specific diseases.
  • Agricultural Chemistry : Developed as a selective herbicide with minimal impact on non-target species.
  • Material Science : Investigated for its potential in creating advanced materials with unique electronic properties.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate?

Answer:
Synthesis typically involves multi-step halogenation and functionalization. A plausible route includes:

Bromination : Introduce bromine at positions 3 and 5 on a phenyl ring using Br₂/FeBr₃ or NBS under controlled conditions.

Difluoromethoxy Introduction : React with difluoromethyl triflate or ClCF₂O− reagents in the presence of a base (e.g., K₂CO₃) at position 3.

Acetylation : Esterify the phenylacetic acid intermediate using methyl chloride or methanol under acidic catalysis.
Key Considerations : Solvent choice (e.g., DMSO for high-temperature reactions) and purification via recrystallization (water-ethanol mixtures yield ~65% purity) . Computational tools like PISTACHIO and REAXYS databases can predict feasible routes and optimize precursor scoring .

Basic: How to characterize this compound using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Identify methyl ester protons (~δ 3.6–3.8 ppm) and difluoromethoxy splitting patterns (¹⁹F coupling). Aromatic protons are absent due to bromine’s deshielding effect.
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-F bonds (1200–1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z ~374–376 for Br isotopes) and fragmentation patterns.
    Validation : Cross-check with X-ray crystallography if single crystals are obtainable. Impurity profiling via HPLC (e.g., Pharmacopeial methods using C18 columns and UV detection at 305 nm) ensures compound integrity .

Advanced: How to resolve data contradictions in spectral interpretation for this compound?

Answer:
Contradictions may arise from:

  • Isotopic Interference : Bromine’s ⁷⁹Br/⁸¹Br isotopes complicate mass spectral analysis. Use high-resolution MS to distinguish isotopic clusters.
  • Overlapping Peaks in NMR : Utilize 2D NMR (COSY, HSQC) to resolve aromatic coupling and confirm substituent positions.
  • Impurity Co-elution : Apply orthogonal HPLC methods (e.g., gradient elution vs. isocratic) to separate closely related impurities like dehalogenated byproducts .

Advanced: What computational methods predict the reactivity of the difluoromethoxy group in this compound?

Answer:

  • DFT Calculations : Model C-F bond dissociation energies and nucleophilic substitution pathways.
  • Molecular Dynamics : Simulate interactions with enzymes (e.g., phenylacetate-CoA ligase) to assess metabolic stability.
    Tools : Gaussian or ORCA for electronic structure analysis; docking software (AutoDock Vina) for protein-ligand interactions .

Advanced: How does the difluoromethoxy group influence the compound’s stability under physiological conditions?

Answer:
The difluoromethoxy group enhances metabolic resistance compared to methoxy groups due to stronger C-F bonds. However, it may hydrolyze under alkaline conditions.
Experimental Design :

  • pH Stability Study : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Enzymatic Assays : Test susceptibility to esterases or cytochrome P450 isoforms.
    Reference : Pharmacopeial stability protocols for pantoprazole derivatives (similar difluoromethoxy structures) recommend light-protected storage and low-actinic glassware .

Advanced: What enzymes interact with phenylacetate derivatives, and how can this inform biological activity studies?

Answer:

  • Phenylacetate-CoA Ligase : Converts phenylacetate to phenylacetyl-CoA, a key step in aromatic compound catabolism.
  • β-Oxidation Enzymes : Potential targets for metabolic inhibition studies.
    Methodology : Use enzyme kinetics (Michaelis-Menten assays) and siRNA knockdowns to validate interactions. LC-MS/MS quantifies metabolite formation (e.g., phenylacetyl-CoA) .

Basic: What purification techniques are optimal for removing brominated byproducts?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated impurities.
  • Recrystallization : Ethanol-water mixtures (1:3 v/v) effectively isolate the product with >95% purity.
    Note : Monitor for residual bromine via elemental analysis or ICP-MS .

Advanced: How to design experiments to assess the compound’s biological activity in cellular models?

Answer:

  • In Vitro Cytotoxicity : Dose-response assays (MTT or resazurin) in cancer/normal cell lines.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify affected pathways (e.g., NF-κB or MAPK).
  • Control : Include a debrominated analog to isolate bromine’s role in activity .

Advanced: How to analyze impurities arising from synthetic intermediates or degradation?

Answer:

  • HPLC-MS/MS : Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in water/acetonitrile.
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂).
    Acceptance Criteria : Individual impurities ≤0.15% (relative retention time 1.7), total impurities ≤0.5% .

Advanced: What strategies mitigate bromine-related side reactions during synthesis?

Answer:

  • Low-Temperature Bromination : Use NBS at 0–5°C to minimize polybromination.
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) before halogenation.
    Validation : Monitor reaction progress via TLC (hexane:EtOAc 4:1) and quench excess Br₂ with Na₂S₂O₃ .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate
Reactant of Route 2
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Methyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate

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